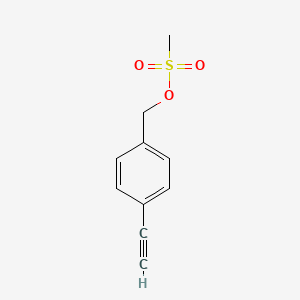

4-Ethynylbenzyl methanesulfonate

Description

Properties

Molecular Formula |

C10H10O3S |

|---|---|

Molecular Weight |

210.25 g/mol |

IUPAC Name |

(4-ethynylphenyl)methyl methanesulfonate |

InChI |

InChI=1S/C10H10O3S/c1-3-9-4-6-10(7-5-9)8-13-14(2,11)12/h1,4-7H,8H2,2H3 |

InChI Key |

JSNAXFMGNCTMPO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCC1=CC=C(C=C1)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethynylbenzyl Methanesulfonate

Precursor Synthesis and Functionalization

The cornerstone of synthesizing 4-ethynylbenzyl methanesulfonate (B1217627) is the availability of high-purity 4-ethynylbenzyl alcohol. sigmaaldrich.comsigmaaldrich.coma2bchem.com This precursor itself can be prepared through several established routes involving the functionalization of aryl rings.

The primary precursor for the target compound is 4-ethynylbenzyl alcohol (also known as (4-ethynylphenyl)methanol). a2bchem.comtcichemicals.com The synthesis of this alcohol often starts from halogenated benzyl (B1604629) alcohol derivatives. Commercially available compounds such as 4-bromobenzyl alcohol or 4-iodobenzyl alcohol serve as common starting materials. chemicalbook.com The synthesis strategy typically involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, where the aryl halide is coupled with a protected acetylene (B1199291) source. Subsequent deprotection of the alkyne yields the desired 4-ethynylbenzyl alcohol.

Another approach involves starting with a different functional group on the benzene (B151609) ring that can be later converted to the required hydroxymethyl group. For instance, a Sonogashira coupling could be performed on 4-bromobenzaldehyde, followed by the reduction of the aldehyde group to a primary alcohol.

The functionalization of arylalkynes is a key step in forming the necessary benzyl alcohol precursor. This often involves the use of silyl-protected alkynes, such as 4-(trimethylsilylethynyl)benzyl alcohol or 4-(trimethylsilyl)ethynylbenzaldehyde, as intermediates. chemicalbook.com Using a protected alkyne prevents unwanted side reactions at the terminal alkyne during other synthetic steps.

Alternatively, the synthesis can begin with a molecule that already contains the alkyne, such as 4-ethynylbenzaldehyde. chemicalbook.com In this case, the synthetic challenge is the selective reduction of the aldehyde functionality to a benzyl alcohol without affecting the terminal alkyne. This method highlights the versatility in synthetic design, allowing chemists to choose a route based on the availability and reactivity of starting materials.

Direct Synthesis of 4-Ethynylbenzyl Methanesulfonate

The final step in the synthesis is the conversion of 4-ethynylbenzyl alcohol into this compound. This transformation is a sulfonation reaction, specifically a mesylation.

Mesylation is a common and effective method for converting a hydroxyl group, which is a poor leaving group, into a methanesulfonate (mesylate) group. masterorganicchemistry.com The mesylate is an excellent leaving group in nucleophilic substitution and elimination reactions due to the ability of the sulfonate group to stabilize a negative charge through resonance. libretexts.org This conversion is critical for the utility of this compound as a reactive intermediate in further synthetic applications. The reaction retains the stereochemical configuration of the alcohol's carbon center. libretexts.org

The standard and most widely used method for mesylation involves treating the alcohol with methanesulfonyl chloride (MsCl). commonorganicchemistry.com The reaction is performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine. commonorganicchemistry.com The role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. masterorganicchemistry.com The reaction is typically carried out with cooling or at room temperature. commonorganicchemistry.com An alternative reagent for this transformation is methanesulfonic anhydride, which offers the advantage of not producing an alkyl chloride side product. commonorganicchemistry.com

Table 1: Reagents for the Mesylation of 4-Ethynylbenzyl Alcohol

| Reagent | Chemical Formula | Role in Reaction |

|---|---|---|

| 4-Ethynylbenzyl Alcohol | HC≡CC₆H₄CH₂OH | Substrate |

| Methanesulfonyl Chloride | CH₃SO₂Cl | Mesylating Agent |

| Triethylamine | (C₂H₅)₃N | Acid Scavenger (Base) |

| Pyridine | C₅H₅N | Acid Scavenger (Base) |

The choice of solvent can significantly impact the efficiency and ease of the mesylation reaction. Aprotic solvents are commonly employed to avoid side reactions with the highly reactive methanesulfonyl chloride.

Dichloromethane (DCM) is a frequently used solvent for mesylation reactions, allowing the reaction to proceed smoothly under mild conditions, often at 0 °C to room temperature. commonorganicchemistry.com Its inert nature and ability to dissolve both the alcohol substrate and the reagents make it an effective medium.

Recent advancements in green chemistry have explored more environmentally benign solvent systems. Research has shown that the mesylation of primary alcohols, such as 4-ethynylbenzyl alcohol, can be conducted efficiently in water. rsc.orgresearchgate.net This method uses potassium hydroxide (B78521) (KOH) as the base and a catalytic amount of a tertiary amine, like triethylamine, to promote the reaction. rsc.orgresearchgate.net This aqueous method represents a significant step towards more sustainable chemical processes.

Table 2: Solvent Systems for Mesylation Reaction

| Solvent System | Key Reagents | Conditions | Advantages |

|---|---|---|---|

| Conventional | Dichloromethane (DCM), Triethylamine | Anhydrous, 0 °C to RT | Well-established, good yields |

Divergent Synthetic Routes to Analogous Ethynylbenzyl Sulfonates

Synthesis of Positional Isomers (e.g., 2-Ethynylbenzyl Methanesulfonate, 3-Ethynylbenzyl Methanesulfonate)

The synthesis of positional isomers of this compound follows a parallel synthetic logic, starting from the corresponding isomeric bromobenzyl alcohols.

2-Ethynylbenzyl Methanesulfonate: The synthesis of the ortho-isomer has been described as a facile process. nih.gov The synthetic route commences with 2-bromobenzyl alcohol. A Sonogashira coupling reaction is employed to introduce the ethynyl (B1212043) group. Typically, this involves reacting 2-bromobenzyl alcohol with a protected acetylene, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a basic medium like triethylamine. The resulting silyl-protected alcohol is then deprotected, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in methanol, to yield 2-ethynylbenzyl alcohol. The final step is the methanesulfonylation of 2-ethynylbenzyl alcohol with methanesulfonyl chloride and a base, analogous to the synthesis of the para-isomer.

3-Ethynylbenzyl Methanesulfonate: The synthesis of the meta-isomer proceeds in a similar fashion, starting from 3-bromobenzyl alcohol. The Sonogashira coupling of 3-bromobenzyl alcohol with trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group, affords 3-ethynylbenzyl alcohol. wikipedia.org Subsequent methanesulfonylation of 3-ethynylbenzyl alcohol yields the target compound, 3-ethynylbenzyl methanesulfonate. The reaction conditions for both the Sonogashira coupling and the methanesulfonylation are generally transferable from the synthesis of the para-isomer.

A summary of the precursors for the positional isomers is presented below:

| Target Compound | Starting Material | Intermediate Alcohol |

| 2-Ethynylbenzyl Methanesulfonate | 2-Bromobenzyl alcohol | 2-Ethynylbenzyl alcohol |

| 3-Ethynylbenzyl Methanesulfonate | 3-Bromobenzyl alcohol | 3-Ethynylbenzyl alcohol |

Synthesis of Substituted Ethynylbenzyl Sulfonates

The introduction of substituents onto the benzene ring of ethynylbenzyl sulfonates can be achieved by starting with appropriately substituted bromobenzyl alcohols. The nature of the substituent, whether electron-donating or electron-withdrawing, can influence the reaction conditions, particularly for the Sonogashira coupling.

Synthesis with Electron-Donating Groups: To synthesize derivatives with electron-donating groups, such as methyl or methoxy (B1213986) groups, the corresponding substituted bromobenzyl alcohol is used as the starting material. For example, the synthesis of (4-ethynyl-2-methylphenyl)methyl methanesulfonate would begin with 2-methyl-4-bromobenzyl alcohol. A Sonogashira coupling reaction would introduce the ethynyl moiety, followed by methanesulfonylation. The presence of the electron-donating group generally does not impede the coupling reaction.

Synthesis with Electron-Withdrawing Groups: For derivatives bearing electron-withdrawing groups, such as fluoro or nitro groups, the synthesis also starts from the corresponding substituted bromobenzyl alcohol. For instance, the preparation of (2-fluoro-4-ethynylphenyl)methyl methanesulfonate would utilize 4-bromo-2-fluorobenzyl alcohol. While the Sonogashira coupling is robust and generally tolerates a wide range of functional groups, the presence of strong electron-withdrawing groups can sometimes affect the reactivity of the aryl halide, potentially requiring adjustments to the catalyst system or reaction conditions to achieve optimal yields. wikipedia.orgnih.gov Once the substituted ethynylbenzyl alcohol is obtained, the subsequent methanesulfonylation typically proceeds without complication.

The general synthetic scheme for substituted ethynylbenzyl sulfonates is outlined below:

| Substituent (R) | Starting Material Example | Intermediate Alcohol Example | Target Compound Example |

| Electron-Donating (e.g., -CH₃) | 4-Bromo-2-methylbenzyl alcohol | (4-Ethynyl-2-methylphenyl)methanol | (4-Ethynyl-2-methylphenyl)methyl methanesulfonate |

| Electron-Donating (e.g., -OCH₃) | 4-Bromo-3-methoxybenzyl alcohol | (4-Ethynyl-3-methoxyphenyl)methanol | (4-Ethynyl-3-methoxyphenyl)methyl methanesulfonate |

| Electron-Withdrawing (e.g., -F) | 4-Bromo-2-fluorobenzyl alcohol | (4-Ethynyl-2-fluorophenyl)methanol | (4-Ethynyl-2-fluorophenyl)methyl methanesulfonate |

| Electron-Withdrawing (e.g., -NO₂) | 4-Bromo-3-nitrobenzyl alcohol | (4-Ethynyl-3-nitrophenyl)methanol | (4-Ethynyl-3-nitrophenyl)methyl methanesulfonate |

Chemical Reactivity and Mechanistic Pathways of 4 Ethynylbenzyl Methanesulfonate

Role of the Methanesulfonate (B1217627) Leaving Group

The methanesulfonate (mesylate) group is an excellent leaving group due to the stability of the resulting methanesulfonate anion. The negative charge on the anion is delocalized through resonance across the three oxygen atoms, which significantly lowers its basicity and, consequently, enhances its ability to depart during nucleophilic substitution reactions. This property makes 4-ethynylbenzyl methanesulfonate a potent benzylic alkylating agent, readily transferring the 4-ethynylbenzyl group to a variety of nucleophiles.

The benzylic nature of the carbon atom attached to the methanesulfonate group in this compound allows it to undergo nucleophilic substitution via both SN2 and SN1 mechanisms. The operative pathway is highly dependent on the reaction conditions, particularly the strength of the nucleophile and the polarity of the solvent.

SN2 Pathway : A bimolecular (SN2) mechanism is favored by strong, typically anionic, nucleophiles in polar aprotic solvents. In this concerted, single-step reaction, the nucleophile attacks the electrophilic carbon from the backside, displacing the methanesulfonate leaving group and leading to an inversion of stereochemistry if the carbon were chiral. The primary nature of the benzylic carbon offers relatively low steric hindrance, making it accessible to SN2 attack.

SN1 Pathway : A unimolecular (SN1) mechanism becomes competitive or dominant with weak, neutral nucleophiles (e.g., in solvolysis reactions) and in polar protic solvents. This pathway involves a two-step process initiated by the departure of the leaving group to form a relatively stable benzylic carbocation intermediate. This stability arises from the resonance delocalization of the positive charge into the adjacent benzene (B151609) ring. The planar carbocation is then attacked by the nucleophile from either face, leading to a racemic or mixed stereochemical outcome. For some benzylic substrates, mixed SN1/SN2 mechanisms have been observed, indicating a continuum between the two pathways. researchgate.net

Table 1: Conditions Influencing the Nucleophilic Substitution Pathway of this compound

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

|---|---|---|

| Nucleophile | Weak, neutral (e.g., H₂O, ROH) | Strong, anionic (e.g., N₃⁻, RS⁻, CN⁻) |

| Solvent | Polar protic (e.g., ethanol, water) | Polar aprotic (e.g., acetone, DMF, DMSO) |

| Substrate | Benzylic position stabilizes carbocation | Primary benzylic carbon is sterically accessible |

| Intermediate | Stable benzylic carbocation formed | No intermediate (concerted mechanism) |

As a potent electrophile, this compound is employed to introduce the 4-ethynylbenzyl moiety onto various molecular scaffolds. This moiety serves as a "handle" for subsequent chemical modifications, most notably "click" chemistry.

The compound is effective in the N-alkylation of various nitrogen-containing compounds. A notable example is its use in the modification of complex molecules like erythromycin (B1671065) derivatives. In one synthetic route, the secondary amine on a desmethyl-clarithromycin derivative is alkylated with this compound to afford the modified 4-ethynylbenzylclarithromycin. google.com This reaction highlights the ability of the reagent to selectively alkylate nitrogen nucleophiles even within a large, multifunctional molecule. Similarly, the related compound 4-ethynylbenzyl bromide has been synthesized for the purpose of modifying nucleosides, which are fundamental nitrogenous heterocycles. The formation of poly-[N-(4-ethynylbenzyl)ephedrine] also demonstrates the utility of this class of reagents for the N-alkylation of amines. google.com

The alkylating power of this compound is also applied to the modification of large, cyclic structures known as macrocycles. In a patented synthesis of non-peptide macrocyclic histone deacetylase (HDAC) inhibitors, this compound is used to alkylate a hydroxyl group on 4''-desmethyl-clarithromycin, a macrocyclic antibiotic. nih.gov This reaction attaches the 4-ethynylbenzyl group to the complex macrocyclic framework, which is a key step in building a larger structure designed for therapeutic purposes. google.comnih.gov

Applications in Alkylation Reactions

Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl group, on the 4-ethynylbenzyl moiety is the second site of reactivity. This functional group is known for its participation in a variety of addition and coupling reactions, but its most prominent application in modern synthesis is the copper-catalyzed azide-alkyne cycloaddition.

The terminal alkyne of the 4-ethynylbenzyl group is a perfect substrate for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". csic.esuniversiteitleiden.nl This reaction allows for the efficient and highly specific covalent linking of an alkyne-containing molecule with an azide-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. universiteitleiden.nl

The utility of this compound as a bifunctional linker is fully realized in a two-step process:

Alkylation : A substrate of interest (e.g., a protein, a drug scaffold, a macrocycle) is first alkylated with this compound, thereby installing the terminal alkyne handle. google.comnih.gov

Cycloaddition (Click) : The newly installed alkyne is then "clicked" with a molecule containing an azide (B81097) group. This second molecule could be a fluorescent dye for imaging, a polyethylene (B3416737) glycol (PEG) chain to improve solubility, or another bioactive component to create a conjugate. universiteitleiden.nlnih.gov

This powerful, two-stage strategy enables the modular construction of complex molecular architectures with high efficiency and selectivity, making this compound and similar bifunctional reagents valuable tools in drug discovery, chemical biology, and materials science.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira reaction is a powerful cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, and it is carried out in the presence of a base. wikipedia.orgorganic-chemistry.org

The reaction is highly versatile and has been widely used in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. wikipedia.orgnih.gov The Sonogashira coupling can be performed under mild conditions, often at room temperature. wikipedia.org

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide. In the copper cycle, a copper(I) acetylide is formed, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination from the resulting palladium complex yields the final coupled product and regenerates the Pd(0) catalyst. wikipedia.org

Copper-free Sonogashira coupling protocols have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.orgorganic-chemistry.org In these systems, the base is believed to play a more direct role in the deprotonation of the alkyne. libretexts.org

The reactivity of the halide in the Sonogashira reaction follows the general trend for palladium-catalyzed cross-coupling reactions: I > Br > Cl > F. wikipedia.org This difference in reactivity allows for selective couplings. For instance, an aryl iodide can be selectively coupled in the presence of an aryl bromide by conducting the reaction at room temperature. wikipedia.org

Other Alkyne Functionalization Reactions (e.g., Hydration, Halogenation)

The terminal alkyne group in this compound is susceptible to a variety of other functionalization reactions beyond cycloadditions and cross-couplings.

Hydration: The hydration of alkynes is a classic transformation that converts the alkyne into a ketone. This reaction is typically catalyzed by mercury(II) salts in the presence of aqueous acid. The reaction proceeds via a vinyl alcohol intermediate (enol) which rapidly tautomerizes to the more stable keto form. For terminal alkynes, the addition of water follows Markovnikov's rule, leading to a methyl ketone.

Halogenation: Alkynes react with halogens such as chlorine (Cl₂) and bromine (Br₂) to form di- and tetrahalogenated compounds. masterorganicchemistry.comyoutube.com The addition of one equivalent of a halogen to an alkyne typically results in the formation of a trans-dihaloalkene as the major product, proceeding through a bridged halonium ion intermediate. masterorganicchemistry.comyoutube.com The use of excess halogen leads to the formation of a tetrahaloalkane. masterorganicchemistry.comyoutube.com Alkynes generally react more slowly with halogens than alkenes. masterorganicchemistry.com

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot process to form a single product that incorporates the majority of the atoms from the starting materials. beilstein-journals.org This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. beilstein-journals.orgresearchgate.net

Formation of Complex Heterocyclic Systems

The dual functionality of this compound, possessing both a reactive alkyne group and a good leaving group (methanesulfonate), makes it an attractive substrate for incorporation into MCRs to synthesize complex heterocyclic systems.

For example, the alkyne moiety can participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition with azomethine ylides, which can be generated in situ from the condensation of an α-amino acid and an aldehyde or ketone. beilstein-journals.org If the other components of the MCR contain nucleophilic groups, the benzyl (B1604629) methanesulfonate part of the molecule can undergo subsequent intramolecular nucleophilic substitution to form a fused or spirocyclic heterocyclic system.

A plausible MCR could involve the reaction of this compound, an α-amino acid, and an aldehyde. The initial steps would likely involve the formation of an azomethine ylide from the amino acid and aldehyde, which then undergoes a 1,3-dipolar cycloaddition with the ethynyl group of this compound. The resulting intermediate, now containing a newly formed pyrrolidine (B122466) ring and a pendant benzyl methanesulfonate, could then undergo an intramolecular cyclization via nucleophilic attack from a nitrogen or oxygen atom within the newly formed heterocycle onto the benzylic carbon, displacing the methanesulfonate leaving group and forming a second ring. Such strategies allow for the rapid construction of complex, polycyclic scaffolds from simple starting materials.

Ketenimine Intermediates in MCRs

A significant pathway in the reactivity of this compound involves its participation in copper(I)-catalyzed multicomponent reactions to form ketenimine intermediates. These transient species are highly reactive and serve as key building blocks in the construction of nitrogen-containing heterocycles.

A prime example is the synthesis of 1,2-dihydroisoquinolin-3(4H)-imines through a one-pot reaction of a 2-ethynylbenzyl methanesulfonate, a sulfonyl azide, and an amine, catalyzed by copper(I). researchgate.netresearchgate.netnih.gov The generally accepted mechanistic pathway for this transformation begins with the copper-catalyzed reaction between the terminal alkyne of the methanesulfonate and the sulfonyl azide. This step is believed to proceed through a copper acetylide intermediate, which then undergoes a [3+2] cycloaddition with the sulfonyl azide to form a copper-bound triazole.

This N-sulfonyl triazolyl copper intermediate is unstable and readily undergoes rearrangement. kaist.ac.kr This rearrangement involves the loss of dinitrogen (N₂) and subsequent ring opening, leading to the formation of a highly reactive N-sulfonylketenimine intermediate. The presence of the sulfonyl group is crucial for this rearrangement to occur, distinguishing its reactivity from that of aryl or alkyl azides. kaist.ac.kr

Once formed, the electrophilic central carbon of the ketenimine is susceptible to nucleophilic attack. In the context of this multicomponent reaction, the amine present in the reaction mixture acts as the nucleophile. The amine attacks the ketenimine, and a subsequent intramolecular cyclization occurs. This cyclization involves the nucleophilic attack of the nitrogen from the newly added amine onto the benzylic carbon bearing the methanesulfonate leaving group, proceeding via an intramolecular nucleophilic substitution. This final step results in the formation of the 1,2-dihydroisoquinolin-3(4H)-imine ring system.

The versatility of this method is demonstrated by its tolerance for various aromatic substrates. researchgate.net This multicomponent approach provides a step-economical and operationally simple route to these important heterocyclic structures under mild reaction conditions. researchgate.netresearchgate.netnih.gov

Transformations to Diverse Functional Groups

The synthetic utility of this compound extends beyond the initial formation of imines, as the resulting products can be further transformed into other valuable functional groups and heterocyclic systems.

A key transformation of the 1,2-dihydroisoquinolin-3(4H)-imines, synthesized via the ketenimine intermediate as described above, is their selective hydrolysis to the corresponding 1,2-dihydroisoquinolin-3(4H)-ones. This conversion can be achieved under acidic conditions, for example, by refluxing in concentrated hydrochloric acid. researchgate.netresearchgate.net This hydrolysis step replaces the imine functional group with a carbonyl group, providing access to another important class of heterocyclic compounds.

The general principle of using this compound as a precursor in copper-catalyzed multicomponent reactions can be extended to generate a variety of functionalized products. The reactivity of the intermediate N-sulfonylketenimine is not limited to amines. Other nucleophiles, such as alcohols or even water, can in principle be trapped by the ketenimine intermediate to yield different products like N-sulfonylimidates or N-sulfonylamides, respectively. kaist.ac.kr This highlights the potential of this compound as a versatile starting material for the synthesis of a diverse range of functionalized molecules.

Strategic Applications in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The dual reactivity of 4-Ethynylbenzyl methanesulfonate (B1217627) makes it an ideal building block for creating intricate molecular frameworks. It serves as a precursor for installing a rigid ethynylbenzyl unit, which can then be used in powerful ligation reactions to assemble larger structures.

Synthesis of Non-Peptide Macrocyclic Compounds

A significant application of 4-Ethynylbenzyl methanesulfonate is in the synthesis of non-peptide macrocycles, particularly those designed as bioactive agents like histone deacetylase (HDAC) inhibitors. nih.govmdpi-res.com The general strategy involves the site-selective alkylation of a large, pre-existing scaffold, such as a macrolide antibiotic, with this compound to introduce a pendant alkyne "arm." nih.govnih.gov The methanesulfonate group is displaced by a nucleophile on the scaffold, for instance, the nitrogen of a desosamine (B1220255) sugar in clarithromycin (B1669154) or azithromycin, to form a stable ether or amine linkage. nih.govrsc.org

This newly installed terminal alkyne is then exploited in an intramolecular CuAAC reaction with an azide (B81097) group located elsewhere on the molecule. This "click" reaction efficiently stitches the molecule together, forming a robust triazole-linked macrocycle. nih.gov This methodology has been successfully used to convert macrolide and tricyclic ketolide skeletons into potent and selective HDAC inhibitors, demonstrating the power of this reagent to bridge distant functionalities within a single molecule. nih.govnih.gov

| Parent Scaffold | Alkylation Site | Resulting Intermediate | Cyclization Method | Final Product Class | Reference |

| Clarithromycin | 3'-Desmethylamine | 4-Ethynylbenzylclarithromycin | Intramolecular CuAAC | Non-peptide Macrocyclic HDACi | nih.gov, nih.gov |

| Azithromycin | Desosamine Nitrogen | 4-Ethynylbenzylazithromycin | Intramolecular CuAAC | Non-peptide Macrocyclic HDACi | nih.gov |

| Tricyclic Ketolide | Amine on backbone | 4-Ethynylbenzylketolide | Intramolecular CuAAC | Non-peptide Macrocyclic HDACi | nih.gov, nih.gov |

Assembly of Triazole-Linked Molecular Scaffolds

The terminal alkyne of this compound is a key precursor for the Huisgen 1,3-dipolar cycloaddition, which reliably forms stable 1,2,3-triazole rings. nih.gov This reaction is central to assembling modular molecular scaffolds where the triazole itself acts as a rigid, inert linker connecting different molecular fragments. nih.gov

In a typical application, this compound is first used to alkylate a molecule of interest, converting a nucleophilic site into a "clickable" alkyne handle. For example, the nitrogen of N-desmethyl tamoxifen (B1202) can be alkylated to produce a tamoxifen-alkyne derivative. nih.gov This intermediate can then be reacted with a second molecule bearing an azide group (an "azido-linker") through a copper(I)-catalyzed cycloaddition. nih.gov The result is a novel, larger conjugate where the two original components are covalently joined by a triazole ring. This strategy has been employed to create bifunctional molecules, such as conjugates of tamoxifen and HDAC inhibitors, designed to possess dual pharmacological activities. nih.gov This modular approach allows for the rapid assembly of diverse compound libraries from readily available starting materials.

Chemical Ligation and Bioconjugation Strategies

The bioorthogonal nature of the alkyne group makes this compound a valuable tool for chemical ligation and bioconjugation, where reactions must proceed with high specificity in complex chemical environments.

Development of Functionalized Molecular Probes

The development of molecular probes for studying biological systems often requires the introduction of reporter tags (e.g., fluorophores, biotin) onto a targeting molecule. This compound serves as a critical reagent for installing the necessary chemical handle for this conjugation. Its synthesis is noted in the experimental procedures for creating activity-based probes for targets like the endocannabinoid system.

The strategy involves using the reagent to alkylate a core inhibitor or ligand, thereby equipping it with a terminal alkyne. This alkyne functions as a bioorthogonal handle, meaning it is chemically inert to most biological functional groups but reacts selectively with a partner group, typically an azide. A reporter molecule modified with an azide can then be "clicked" onto the alkyne-functionalized ligand using the CuAAC reaction. This modular approach allows for the late-stage functionalization of complex molecules to generate highly specific probes for biological research.

Site-Specific Modification of Synthetic Macromolecules and Peptidomimetics

The ability to modify large, complex molecules at a single, predictable site is a major challenge in chemistry. This compound facilitates such modifications on synthetic macromolecules and peptidomimetics. The methanesulfonate is a reactive leaving group that can be targeted by a specific nucleophile within a macromolecule, leading to site-specific installation of the ethynylbenzyl group.

A prime example is the modification of macrolide antibiotics like clarithromycin. nih.govnih.gov Demethylation of clarithromycin exposes a secondary amine that can be selectively alkylated by this compound, installing the alkyne handle at a defined position on the macrolide's desosamine sugar. nih.govnih.gov This precise modification transforms the macrolide into a platform for further elaboration via click chemistry, as seen in the synthesis of macrocyclic HDAC inhibitors. nih.gov This approach highlights the reagent's utility in converting natural products and other complex macromolecules into versatile scaffolds for drug discovery and chemical biology.

Integration into DNA-Templated Organic Synthesis (DTS)

DNA-Templated Synthesis (DTS) is a powerful strategy that uses the hybridization of DNA strands to bring reactants into close proximity, thereby templating a chemical reaction. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a favored reaction in this context due to its efficiency and orthogonality.

While direct use of this compound in a published DTS system has not been extensively documented, its potential is clear. The methodology would involve attaching a molecule functionalized with the ethynylbenzyl group (via the mesylate) to a specific DNA oligonucleotide. A second reactant, bearing an azide group, would be attached to a complementary DNA strand. When the two DNA strands hybridize, they bring the alkyne and azide moieties into high effective concentration, facilitating a rapid, template-directed CuAAC ligation. This strategy enables the translation of a DNA sequence into a specific synthetic molecule, allowing for the creation and screening of large combinatorial libraries of complex molecules like macrocycles. The compatibility of the CuAAC reaction with DNA makes reagents like this compound, which provide the alkyne handle, key enablers for this advanced synthesis paradigm.

Scaffold Diversification and Library Generation

The dual functionality of this compound, possessing both a good leaving group (methanesulfonate) and a reactive terminal alkyne, makes it an exceptional tool for scaffold diversification and the generation of molecular libraries. This allows for a two-stage functionalization strategy where the benzyl (B1604629) methanesulfonate moiety is first utilized to introduce the ethynylbenzyl group onto a core structure, followed by a wide array of transformations at the terminal alkyne.

Introduction of Arylalkyne Moieties for Subsequent Derivatization

The primary strategic application of this compound is as an electrophilic agent for the introduction of the 4-ethynylbenzyl group onto a variety of nucleophilic scaffolds. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions with a broad range of nucleophiles such as amines, phenols, thiols, and carbanions. This initial reaction serves to append a versatile "handle"—the arylalkyne moiety—onto a core molecule.

Once installed, the terminal alkyne is amenable to a vast and well-established repertoire of chemical transformations. This subsequent derivatization is key to generating structural diversity from a common intermediate. Some of the most powerful and widely used reactions for this purpose include:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it ideal for the late-stage functionalization of complex molecules.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of carbon-carbon bond formation. It allows for the direct connection of the ethynylbenzyl moiety to a diverse range of aromatic and vinylic systems.

Glaser-Eglinton-Hay Coupling: This oxidative homocoupling of terminal alkynes provides a straightforward method for the synthesis of symmetric 1,3-diynes, which can be valuable structural motifs in materials science and medicinal chemistry.

Cadiot-Chodkiewicz Coupling: For the synthesis of unsymmetrical diynes, this coupling reaction between a terminal alkyne and a 1-haloalkyne offers a powerful tool for constructing more complex conjugated systems.

The strategic introduction of the arylalkyne moiety via this compound, followed by these derivatization reactions, allows for the rapid expansion of a molecular library from a single scaffold.

Iterative Functionalization for Multi-functional Conjugates

The orthogonal reactivity of the two functional groups in this compound allows for iterative functionalization, a powerful strategy for the synthesis of multi-functional conjugates. In this approach, the methanesulfonate can be displaced by a nucleophile that is part of a larger molecular entity, which may itself contain other functional groups. Subsequently, the terminal alkyne can be used as a handle for the attachment of a second, distinct molecular entity.

This strategy is particularly valuable in fields such as chemical biology and medicinal chemistry for the construction of bifunctional molecules, such as:

PROTACs (Proteolysis Targeting Chimeras): These molecules consist of two ligands connected by a linker, one that binds to a target protein and another that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. The sequential nature of the reactions enabled by this compound is well-suited for the modular synthesis of such constructs.

Fluorescent Probes: A fluorescent dye can be attached via the alkyne handle to a molecule designed to bind to a specific biological target, enabling the visualization and tracking of that target within a cell or organism.

Drug-Delivery Systems: The alkyne can serve as a conjugation point for attaching a drug molecule to a targeting moiety, such as an antibody or a peptide, to ensure its delivery to a specific site in the body.

The ability to perform these functionalization steps in an iterative and controlled manner is a key advantage of using a bifunctional reagent like this compound.

Utility in Target-Oriented and Diversity-Oriented Synthesis

The strategic value of this compound is further highlighted by its utility in two distinct, yet complementary, paradigms of modern chemical synthesis: target-oriented synthesis (TOS) and diversity-oriented synthesis (DOS). nih.gov

Target-Oriented Synthesis (TOS) is a hypothesis-driven approach focused on the synthesis of a single, well-defined target molecule, often a natural product or a designed analog with a specific biological activity. nih.gov The primary goal of TOS is to achieve the synthesis of the target molecule in an efficient and stereocontrolled manner.

In a TOS campaign, this compound could be employed to introduce the 4-ethynylbenzyl moiety as a key structural component of the final target. For example, if a bioactive natural product contains a 4-alkynylbenzyl ether, this compound would be a logical choice of reagent to form this ether linkage. The subsequent steps of the synthesis would then be focused on elaborating the rest of the molecule to complete the synthesis of the specific target. The focus is on achieving a particular molecular architecture.

Diversity-Oriented Synthesis (DOS) , in contrast, aims to generate a collection of structurally diverse molecules in a few synthetic steps, with the goal of exploring a broad region of chemical space. beilstein-journals.orgcam.ac.uknih.govcam.ac.ukfrontiersin.org DOS is often employed in the early stages of drug discovery to identify novel scaffolds with interesting biological activities. nih.gov The emphasis is on generating molecular diversity, which can be categorized into appendage diversity, functional group diversity, stereochemical diversity, and, most importantly, skeletal diversity. cam.ac.ukcam.ac.uk

The bifunctional nature of this compound makes it an ideal building block for DOS. A typical DOS strategy employing this reagent might involve the following steps:

Scaffold Attachment: A common core scaffold with multiple nucleophilic sites is reacted with this compound to generate a library of intermediates, each bearing an arylalkyne handle.

Divergent Derivatization: This library of intermediates is then subjected to a variety of alkyne transformations in a parallel fashion. For instance, one portion of the library could undergo a CuAAC reaction with a set of diverse azides, another portion could be subjected to Sonogashira coupling with various aryl halides, and a third portion could undergo a cyclization reaction to generate a new set of scaffolds.

This approach allows for the rapid generation of a large and diverse library of molecules from a single starting material, which can then be screened for biological activity. An example of a similar strategy has been successfully applied to the functionalization of 17-ethynyl-17-hydroxysteroids, demonstrating the power of using a terminal alkyne as a branching point for generating molecular diversity. beilstein-journals.org

The following table summarizes the distinct applications of this compound in TOS and DOS:

| Synthesis Paradigm | Goal | Role of this compound | Outcome |

| Target-Oriented Synthesis (TOS) | Synthesis of a single, defined molecule. | To introduce a specific structural motif required for the final target. | A single, complex molecule with a known structure and function. |

| Diversity-Oriented Synthesis (DOS) | Generation of a collection of structurally diverse molecules. | As a bifunctional building block to enable divergent derivatization and scaffold diversification. | A library of diverse molecules for screening and hit identification. |

Computational and Theoretical Investigations

Quantum Chemical Studies of Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction pathways at the electronic level.

4-Ethynylbenzyl methanesulfonate (B1217627) is primarily utilized as a benzylic alkylating agent. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating Sɴ2-type reactions where a nucleophile attacks the benzylic carbon. While specific DFT studies on the alkylation pathways of 4-ethynylbenzyl methanesulfonate are not extensively documented in dedicated publications, the principles of such reactions are well-understood through computational studies of related benzylic systems.

Theoretical studies on similar benzylic alkylating agents, such as substituted benzyl (B1604629) halides and other sulfonates, reveal the electronic factors governing their reactivity. researchgate.net The reaction proceeds through a transition state where the nucleophile-carbon bond is partially formed and the carbon-leaving group bond is partially broken. DFT calculations are used to determine the geometry and energy of this transition state, which in turn allows for the calculation of the activation energy barrier for the reaction.

For this compound, the electron-withdrawing nature of the para-ethynyl group is a key factor. A theoretical study on the electronic nature of the ethynyl (B1212043) group determined its substituent constant (σm) to be 0.205, indicating its electron-withdrawing character. researchgate.net This substituent effect can influence the electrophilicity of the benzylic carbon. DFT calculations on related systems show that electron-withdrawing groups can modulate the charge distribution in the molecule, affecting the stability of the transition state and thus the reaction rate. Further DFT studies on the benzylation of biological molecules, like the guanine (B1146940) base of DNA, by complex benzylating agents have shown that such reactions are computationally accessible and can predict reaction feasibility at room temperature. researchgate.net These analogous studies provide a framework for understanding the alkylation potential of this compound.

The terminal alkyne moiety of this compound is a versatile functional group, most notably for its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govacs.org This reaction is widely used to link the ethynylbenzyl group to various molecular scaffolds. researchgate.netrsc.org

Computational modeling, particularly using DFT, has been crucial in understanding the mechanism of the CuAAC reaction. acs.org Early proposals suggested a concerted mechanism, but DFT calculations have provided strong evidence for a stepwise process. These studies indicate that the reaction is mediated by a copper(I) catalyst which significantly lowers the activation energy barrier compared to the uncatalyzed thermal cycloaddition. The calculated mechanism involves the formation of a copper acetylide intermediate, followed by coordination of the azide (B81097) and subsequent cyclization to form the 1,2,3-triazole ring. The calculated free energy of activation (ΔG‡) for the uncatalyzed reaction between an azide and an alkyne is high, whereas the copper-catalyzed pathway provides a much lower energy route, explaining the dramatic rate enhancement. acs.org

DFT studies on related cycloaddition reactions, such as the [3+2] cycloaddition between nitrilimines and ethene, provide further insight into the energetics and orbital interactions that govern these processes. researchgate.net These studies calculate reaction barriers and exothermicities, analyzing them through the lens of frontier molecular orbital (FMO) theory.

| Reactants | Reaction Type | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference System |

|---|---|---|---|---|

| Nitrilimine + Ethene | [3+2] Cycloaddition | PBE0/6-311++G(2df,pd) | 1.01 - 14.14 | Nitrilimine Derivatives researchgate.net |

| Azide + Alkyne | Uncatalyzed 1,3-Dipolar Cycloaddition | DFT | ~26 | General Click Chemistry acs.org |

| Azide + Cu(I)-Acetylide | Cu(I)-Catalyzed Cycloaddition | DFT | ~15 | General Click Chemistry acs.org |

Molecular Dynamics and Conformational Analysis

The three-dimensional structure and flexibility of a molecule are critical determinants of its reactivity and interactions with its environment.

The conformational landscape of this compound is relatively simple. The primary sources of flexibility are the rotation around the C(aryl)-C(benzylic) bond and the orientation of the methanesulfonate group. However, for a molecule of this size, these rotations have low energy barriers, and it is expected to exist as a dynamic ensemble of rapidly interconverting conformers in solution.

The conformation of a reactant can significantly influence the selectivity of a chemical reaction, particularly in more complex systems or intramolecular processes. For a relatively small and flexible molecule like this compound undergoing intermolecular reactions, the influence of its own ground-state conformation on selectivity is often minimal, as the transition state geometry dictates the outcome.

In Silico Approaches for Synthetic Design and Optimization

In silico methods are increasingly used not just to understand reactions but also to guide the design of new synthetic routes and optimize existing ones. While there are no specific reports on the in silico optimization of the synthesis of this compound itself, its use as a building block is often part of a broader, computationally-guided discovery process. nih.govnih.gov

For example, this compound is a key reagent for installing a linker and a reactive handle (the alkyne) in the synthesis of complex molecules like histone deacetylase (HDAC) inhibitors. nih.gov In these projects, in silico molecular docking is performed on the final target molecules to predict their binding affinity and orientation within the enzyme's active site. nih.gov These computational predictions then guide the design of new analogues. The choice of linker length and geometry—which is directly determined by the initial building block, such as this compound—is therefore a critical parameter that is indirectly guided by these in silico studies.

Furthermore, computational approaches like DFT and Hirshfeld surface analysis are used to understand the properties of synthesized intermediates, which can inform their subsequent chemical transformations. nih.gov This approach, combining synthesis with computational analysis, allows for a more rational design of multi-step synthetic sequences that utilize reagents like this compound.

Prediction of Regioselectivity and Stereoselectivity

There are currently no published studies that specifically focus on the computational prediction of regioselectivity or stereoselectivity in reactions involving this compound. Such studies would theoretically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to model the transition states of potential reaction pathways. By comparing the activation energies of different regioisomeric or stereoisomeric transition states, researchers could predict the major product of a reaction.

For instance, in a nucleophilic substitution reaction, theoretical calculations could determine whether the nucleophile would preferentially attack the benzylic carbon or if it would add to the ethynyl group, and what the stereochemical outcome of such an attack would be. However, no such specific calculations for this compound have been reported.

Virtual Screening of Reaction Conditions

Similarly, the virtual screening of reaction conditions for the synthesis or transformation of this compound is an area that remains to be explored. Virtual screening would typically involve high-throughput computational modeling to systematically evaluate the effects of various catalysts, solvents, and other reaction parameters on the yield and selectivity of a reaction. This approach can significantly accelerate the optimization of reaction conditions, but its application to this particular compound has not been described in the scientific literature.

Future Perspectives and Emerging Research Directions

Novel Methodologies for Alkyne and Sulfonate Functionalization

The future of synthesizing and utilizing 4-Ethynylbenzyl methanesulfonate (B1217627) is intrinsically linked to the development of more efficient and selective methods for transforming its key functional groups.

The terminal alkyne group is a gateway to a vast array of chemical transformations. While classical reactions like Sonogashira coupling are well-established, emerging research focuses on gold-catalyzed reactions that enable the multifunctionalization of alkynes. nih.gov These methods can break the carbon-carbon triple bond to create multiple new chemical bonds in a single, highly controlled operation. nih.gov For instance, gold-catalyzed four-component reactions can achieve oxo-arylfluorination or oxo-arylalkenylation of alkynes, offering a pathway to highly functionalized ketone derivatives. nih.gov Such methodologies could be applied to 4-Ethynylbenzyl methanesulfonate to generate complex molecules with high synthetic value. Another area of intense study is the hydrofunctionalization of alkynes, including hydration, hydroalkoxylation, and hydroamination, often catalyzed by gold complexes which activate the C-C triple bond for nucleophilic attack. uni-heidelberg.de

The methanesulfonate (mesylate) group is an excellent leaving group, making it a prime target for nucleophilic substitution reactions. Future research will likely focus on expanding the range of nucleophiles and developing milder reaction conditions for these transformations. While the synthesis of sulfonamide derivatives from related compounds is an active area of research nih.govmdpi.com, novel protocols for the direct sulfonylation of various substrates are also being developed. For example, DABCO-catalyzed direct sulfonylation of 1-sulfonyl-1,2,3-triazoles provides an effective, transition-metal-free route to enol sulfonates under mild conditions. researchgate.net Adapting such innovative strategies could lead to new, more efficient syntheses of this compound itself or its analogs.

Table 1: Emerging Functionalization Reactions for Alkyne Moieties

| Reaction Type | Catalyst/Reagent | Potential Product from this compound Moiety | Reference |

|---|---|---|---|

| Oxo-arylfluorination | Gold Catalyst, Selectfluor | α-Fluoro-α-aryl ketone | nih.gov |

| Oxo-arylalkenylation | Gold Catalyst, Arylboronic Acid | Substituted unsaturated ketone | nih.gov |

| Hydroamination | Gold Catalyst, Hydroxylamine-O-sulfonic acid | Oxime | uni-heidelberg.de |

| Hydration (Markovnikov) | Gold Catalyst, Water | Methyl ketone | uni-heidelberg.de |

Advancements in Automated Synthesis and Flow Chemistry Applications

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant future direction for the production of fine chemicals like this compound. europa.eumdpi.com Flow chemistry offers numerous advantages, including enhanced safety, improved heat transfer, precise control over reaction parameters, and the ability to handle hazardous reagents or unstable intermediates. europa.euyoutube.com

For a compound like this compound, a multi-step synthesis could be streamlined into a continuous, automated process where intermediates are not isolated but are directly transferred to the next reaction stage. mdpi.com This approach reduces waste, minimizes manual handling, and can lead to higher purity products. europa.eu The precise control of temperature and flow rates in a microreactor system is particularly advantageous for managing highly exothermic reactions, a common feature in sulfonate ester formation. europa.eu

Furthermore, the integration of automated synthesis platforms, which may utilize pre-packed capsules containing all necessary reagents and purification materials, could revolutionize the synthesis of derivatives of this compound. synplechem.com These systems allow for the rapid, reproducible synthesis of compound libraries for screening purposes, for example, by performing automated copper-mediated azide-alkyne "click" reactions or Suzuki-Miyaura cross-couplings. synplechem.com A significant challenge in flow chemistry is the management of solids that may form during a reaction and block the reactor channels. khimod-alcen.com Future research is focused on developing innovative solutions, such as the integration of ultrasound technology with heat exchanger-reactors to control precipitation and prevent clogging, thus making the process more robust and scalable. khimod-alcen.com

Table 2: Comparison of Batch vs. Flow Chemistry for Synthesizing this compound Derivatives

| Feature | Traditional Batch Synthesis | Continuous Flow Chemistry | Reference |

|---|---|---|---|

| Safety | Higher risk with large volumes of hazardous materials | Enhanced safety with small reaction volumes | europa.euyoutube.com |

| Process Control | Difficult to control temperature and mixing homogeneity | Precise, automated control of temperature, pressure, and flow rates | europa.eu |

| Scalability | Often requires significant re-optimization for scale-up | More straightforward and predictable scalability | youtube.com |

| Automation | Limited; often requires manual intervention between steps | High potential for full automation and integration of steps | mdpi.comsynplechem.com |

| Efficiency | Can be time-consuming with intermediate isolation/purification | Faster reaction times and potential for telescoped reactions | mdpi.com |

Expansion into Materials Science and Supramolecular Chemistry (Focusing on Chemical Synthesis Aspects)

The unique bifunctionality of this compound makes it an ideal candidate as a building block for the synthesis of advanced materials and complex supramolecular assemblies. The synthetic chemistry aspects of this expansion are a key area for future research.

The terminal alkyne is particularly valuable for its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry." This reaction is highly efficient, selective, and tolerant of a wide range of functional groups, making it a powerful tool for constructing large, well-defined structures. By reacting this compound with molecules containing one or more azide (B81097) groups, researchers can synthesize polymers, dendrimers, and functionalized surfaces. The methanesulfonate group can be retained as a latent reactive site for subsequent modification or can be displaced prior to or after the click reaction to introduce other functionalities.

In supramolecular chemistry, this compound can be used to synthesize complex host-guest systems, molecular cages, and self-assembled monolayers. For example, it could be attached to a larger scaffold (like a calixarene (B151959) or cyclodextrin) to introduce a "clickable" alkyne handle for further functionalization. Conversely, the methanesulfonate group allows for the covalent attachment of the molecule to surfaces or other molecular components through nucleophilic substitution. This dual reactivity enables the programmed, step-wise construction of intricate, multi-component architectures. Future work will focus on designing and synthesizing novel monomers and precursors from this compound to create materials with tailored electronic, optical, or recognition properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.